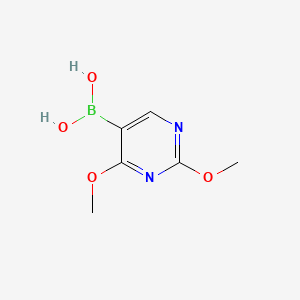

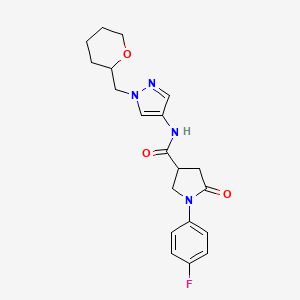

![molecular formula C13H15N3OS2 B2354508 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine CAS No. 478067-62-8](/img/structure/B2354508.png)

2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been extensively studied. Numerous methods for the synthesis of pyrimidines are described . For example, the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Computational tools in investigating of spectral heterocyclic compounds ranges based on pyrimidine‑2‑thiones, take some importance in identifying their molecular and electronic behavior .Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives have been explored in various studies. For instance, the photochemical synthesis of pyrano[2,3-d]pyrimidine scaffolds using photoexcited organic dye, Na2 eosin Y as direct hydrogen atom transfer (HAT) photocatalyst via visible light-mediated under air atmosphere has been reported .科学的研究の応用

Anti-Inflammatory Applications

Pyrimidines, including 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine, have been found to exhibit significant anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Applications

Pyrimidines also display antioxidant effects . As antioxidants, these compounds can help protect cells from damage caused by harmful molecules known as free radicals. This property could potentially be harnessed in the development of treatments for diseases that are caused by oxidative stress.

Antibacterial Applications

Research has demonstrated the antibacterial activities of pyrimidines . This suggests that 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine could potentially be used in the development of new antibacterial drugs.

Antiviral Applications

Pyrimidines, including 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine, have been found to exhibit antiviral activities . This property could be leveraged in the development of antiviral therapies.

Antifungal Applications

The antifungal activities of pyrimidines have been documented in scientific research . This suggests potential applications of 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine in the treatment of fungal infections.

Antituberculosis Applications

Pyrimidines have been found to exhibit antituberculosis effects . This suggests that 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine could potentially be used in the development of new treatments for tuberculosis.

将来の方向性

Future research could focus on further exploring the synthesis, properties, and potential applications of 2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine. Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

特性

IUPAC Name |

4-(2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS2/c1-2-8-19-13-14-10-3-9-18-11(10)12(15-13)16-4-6-17-7-5-16/h2-3,9H,1,4-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYFJQUBUIGTTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC2=C(C(=N1)N3CCOCC3)SC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Allylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

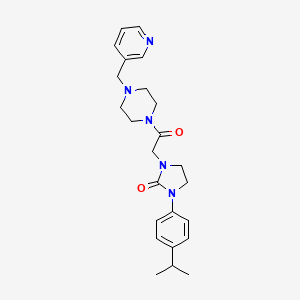

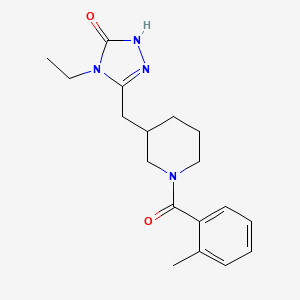

![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354428.png)

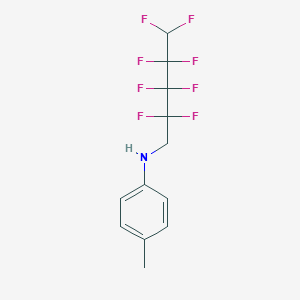

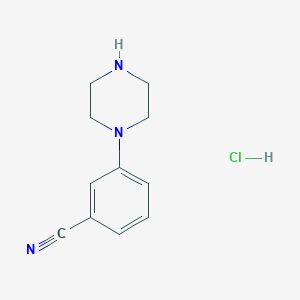

![3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2354429.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2354431.png)

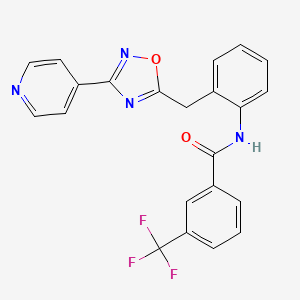

![3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2354433.png)

![1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2354445.png)

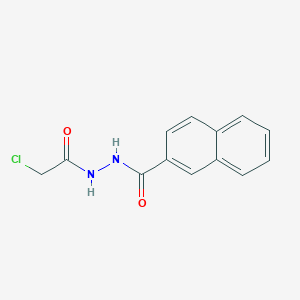

![2-chloro-N'-(phenylmethylidene)-N-[3-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B2354446.png)